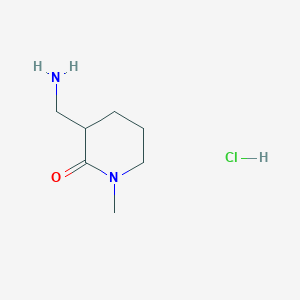

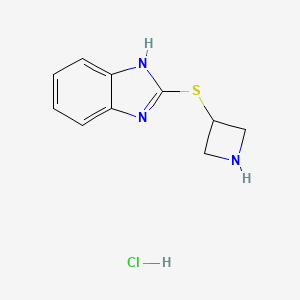

2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

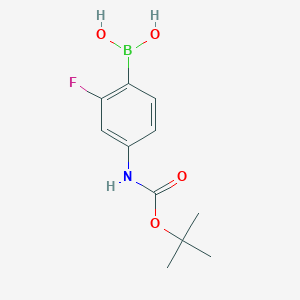

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an azetidine ring attached to a benzodiazole ring via a sulfanyl (–SH) group . The exact structure would depend on the specific locations of these attachments.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . Azetidines, for example, are known to participate in various reactions due to the strain of the four-membered ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . For example, its solubility would depend on the presence and location of polar groups, and its stability could be influenced by the strain in the azetidine ring .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Heterocyclic Compound Formation

Research has highlighted the application of azetidinone-substituted alkenes in the formation of various heterocyclic compounds like pyrrolo[1,4]benzodiazepines (PBDs), pyrrolo[1,2,5]benzothiadiazepines (PBTDs), and azetidino[1,4]benzodiazepines through intramolecular azide to alkene 1,3-dipolar cycloadditions. The significance of this process lies in the antitumor properties of PBDs, marking the potential of such compounds in medicinal chemistry (Hemming et al., 2014).

Antimicrobial and Antifungal Activities

A study focused on synthesizing a series of compounds with azetidin-2-ones and evaluated them for antimicrobial and antifungal activities. These compounds exhibited moderate to good inhibition against various bacterial and fungal strains, highlighting their pharmacological potential (Mistry et al., 2006). Similarly, another study reported the synthesis of benzothiazole incorporated thiazolidin-4-ones and azetidin-2-ones derivatives and their evaluation for in vitro antimicrobial properties. The azetidin-2-ones derivatives were found more active than thiazolidin-4-ones derivatives against pathogenic bacterial and fungal strains (Gilani et al., 2016).

Antidiabetic and Renoprotective Activities

Research also explored the synthesis of benzazole, thiazolidinone, and azetidin-2-one derivatives for their antihyperglycemic and renoprotective activities. Several compounds in the study exhibited significant anti-diabetic potency and renoprotective activity, indicating their potential in treating diabetes-related complications (Abeed et al., 2017).

Antitubercular Activity

A study focusing on benzothiazole-containing azetidinone derivatives reported their significant antitubercular activity against Mycobacterium tuberculosis, with certain compounds showing variable and modest activity against investigated bacterial strains. This research highlights the potential of these compounds as antitubercular agents (Sarkar, 2019).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(azetidin-3-ylsulfanyl)-1H-benzimidazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S.ClH/c1-2-4-9-8(3-1)12-10(13-9)14-7-5-11-6-7;/h1-4,7,11H,5-6H2,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQRSPOXMCQTON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)SC2=NC3=CC=CC=C3N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B1379021.png)